molecular formula C49H50N4 B1457875 5,10,15-Tris(4-tert-butylphenyl) corrole CAS No. 958259-08-0

5,10,15-Tris(4-tert-butylphenyl) corrole

Cat. No. B1457875
M. Wt: 694.9 g/mol
InChI Key: SHXXMVCVSAVCEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,10,15-Tris(4-tert-butylphenyl) corrole is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a corrole used as a trianionic ligand for transition metals .


Molecular Structure Analysis

The molecular weight of 5,10,15-Tris(4-tert-butylphenyl) corrole is 694.95 and its molecular formula is C49H50N4 . The SMILES notation of the compound is N=1C=2C=CC1C (C3=CC=C (C=C3)C © ©C)=C4C=CC (N4)=C (C=5C=CC (=CC5)C © ©C)C6=CC=C (N6)C7=CC=C (N7)C2C=8C=CC (=CC8)C © ©C .

Safety And Hazards

5,10,15-Tris(4-tert-butylphenyl) corrole is intended for research use only and is not for sale to patients . For safety and hazards, it is recommended to refer to the product’s Certificate of Analysis .

properties

IUPAC Name

5,10,15-tris(4-tert-butylphenyl)-22,24-dihydro-21H-corrin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H50N4/c1-47(2,3)33-16-10-30(11-17-33)44-38-24-22-36(50-38)37-23-25-39(51-37)45(31-12-18-34(19-13-31)48(4,5)6)41-27-29-43(53-41)46(42-28-26-40(44)52-42)32-14-20-35(21-15-32)49(7,8)9/h10-29,50-52H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXXMVCVSAVCEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C3C=CC(=C4C=CC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(C)(C)C)C8=CC=C(C=C8)C(C)(C)C)N4)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H50N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

694.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,10,15-Tris(4-tert-butylphenyl) corrole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
L Lvova, C Di Natale, A D'Amico… - Journal of Porphyrins and …, 2009 - World Scientific
Different corrole derivatives have been exploited as ionophores for the development of ion-selective electrodes (ISEs). The compounds used are free-base 5,10,15-triphenylcorrole, the …
Number of citations: 29 www.worldscientific.com
S Yang, Y Wo, ME Meyerhoff - Analytica chimica acta, 2014 - Elsevier
Cobalt(III) 5,10,15-tris(4-tert-butylphenyl) corrole with a triphenylphosphine axial ligand and rhodium(III) 5,10,15,20-tetra(p-tert-butylphenyl) porphyrin are incorporated into plasticized …
Number of citations: 44 www.sciencedirect.com
JG Alvarado, DC Cummins, AC Diaconescu… - Journal of porphyrins …, 2021 - World Scientific
The corrole ligand serves as a versatile tri-anionic, macrocyclic platform on which to model biological catalytic systems, as well as to effect mechanistically challenging chemical …
Number of citations: 4 www.worldscientific.com
S Yang, ME Meyerhoff - Electroanalysis, 2013 - Wiley Online Library
Cobalt(III) 5,10,15‐tris(4‐tert‐butylphenyl) corrole was synthesized and incorporated into plasticized poly(vinyl chloride) membranes and studied as a neutral carrier ionophore via …
Y Fang, F Mandoj, S Nardis, G Pomarico… - Inorganic …, 2014 - ACS Publications
The reaction of 5,10,15-tris(4-tert-butylphenyl)corrole with 2,3-bis(bromomethyl)-5,6-dicyanopyrazine provides a new example of corrole ring expansion to a hemiporphycene derivative. …
Number of citations: 15 pubs.acs.org
S Yang - 2014 - deepblue.lib.umich.edu
In this dissertation, fundamental and applied studies of new ionophore-based ion-selective electrodes and optodes for selective nitrite detection are reported. The new ionophore …
Number of citations: 0 deepblue.lib.umich.edu
BB Berna, S Nardis, F Mandoj, FR Fronczek… - Organic & …, 2016 - pubs.rsc.org
A novel method for the preparation of corroles with β-fused pyrazino rings was developed, exploiting a one-pot reaction of 2,3-diaminocorroles (or 2,3,17,18-tetraaminocorroles) with …
Number of citations: 10 pubs.rsc.org
G Pomarico, S Nardis, R Paolesse… - The Journal of …, 2011 - ACS Publications
Two different synthetic routes for the preparation of 5,10,15-triaryl-tetrabenzocorroles have been developed. The first approach is based on the condensation of a tetrahydroisoindole …
Number of citations: 39 pubs.acs.org
S Nardis, G Pomarico, M Stefanelli… - Journal of Porphyrins …, 2016 - World Scientific
Functionalization of corrole at its peripheral positions is an intriguing field of research, since the unusual reactivity of this macrocycle usually makes it difficult to predict the reaction …
Number of citations: 15 www.worldscientific.com
M Stefanelli, M Mastroianni, S Nardis… - Inorganic …, 2007 - ACS Publications
The reaction of meso-triarylcorroles with AgNO 2 proceeds with concomitant metalation and peripheral substitution to give the corresponding nitro-substituted silver(III) corrole complex. …
Number of citations: 101 pubs.acs.org

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